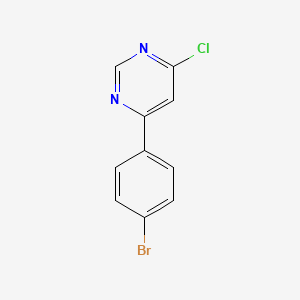

4-(4-Bromophenyl)-6-chloropyrimidine

Description

4-(4-Bromophenyl)-6-chloropyrimidine is a halogenated pyrimidine derivative characterized by a bromophenyl group at position 4 and a chlorine atom at position 6 of the pyrimidine ring. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, making them versatile scaffolds in medicinal and materials chemistry. This compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes due to its reactive halogen substituents and planar aromatic structure . Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by its use in generating sulfonamide and ethoxy-linked derivatives .

Propriétés

Formule moléculaire |

C10H6BrClN2 |

|---|---|

Poids moléculaire |

269.52 g/mol |

Nom IUPAC |

4-(4-bromophenyl)-6-chloropyrimidine |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H |

Clé InChI |

GGWDRWNSLRZOMQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)Br |

Origine du produit |

United States |

Applications De Recherche Scientifique

Structural Characteristics

The compound features a bromophenyl group and a chloropyrimidine moiety, which contribute to its chemical reactivity and biological activity. The molecular structure allows for various functionalizations, making it a versatile building block in organic synthesis.

Scientific Research Applications

- Pharmaceutical Intermediate :

- Antitumor Activity :

- Biological Activity Screening :

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

- Macitentan Synthesis : A detailed study on the synthesis pathway for Macitentan highlighted how this compound acts as an essential precursor, emphasizing its role in pharmaceutical chemistry .

- Antitumor Research : A series of experiments demonstrated that modifications of the pyrimidine structure enhanced antitumor activity against specific cancer types. These findings support the potential of this compound derivatives in developing new cancer therapies .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro group undergoes SNAr reactions with amines, alkoxides, and thiols under basic or acidic conditions. Key findings include:

Amination Reactions

-

Conditions : Reactions with anilines proceed efficiently using HCl as a catalyst in aqueous or alcoholic media. For example:

Alkoxylation

-

Methanol or ethanol in the presence of NaOH/KOH at 60–90°C replaces the chloro group with alkoxy groups. A typical reaction achieves >98% conversion within 3 hours .

Cross-Coupling Reactions

The 4-bromophenyl moiety participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, and arylboronic acids in toluene/water (3:1) at 80°C.

Buchwald–Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at 100°C.

Hydrolysis and Solvolysis

The chloro group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl at reflux converts the chloro group to hydroxyl, yielding 4-(4-bromophenyl)-6-hydroxypyrimidine (85% yield) .

-

Basic Hydrolysis : NaOH (10%) in ethanol/water (1:1) at 60°C leads to complete dechlorination within 2 hours .

Metal-Catalyzed C–H Activation

-

Conditions : CuI, 1,10-phenanthroline, and K₂CO₃ in DMF at 120°C.

Comparative Reactivity Data

The table below summarizes reaction outcomes with diverse nucleophiles:

Reaction Mechanisms and Selectivity

-

Electronic Effects : The bromophenyl group deactivates the pyrimidine ring, directing nucleophilic attack to the 6-position .

-

Steric Effects : Bulky amines (e.g., 2,6-diisopropylaniline) show no conversion due to steric hindrance .

-

Solvent Impact : Water enhances reaction rates for amination by stabilizing intermediates through hydrogen bonding .

Comparaison Avec Des Composés Similaires

5-(4-Bromophenyl)-4,6-dichloropyrimidine

- Structure : Positions 4 and 6 of the pyrimidine ring are substituted with chlorine atoms, while position 5 has a bromophenyl group.

- Impact : The additional chlorine at position 4 increases electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to 4-(4-Bromophenyl)-6-chloropyrimidine. This compound is widely used to synthesize sulfonamide derivatives (e.g., compound 2 in ) for pharmaceutical applications .

- Key Application : Intermediate for anticoagulants and anti-inflammatory agents .

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine

- Structure : A pyrazole ring replaces the bromophenyl group at position 3.

- However, reduced steric bulk compared to the bromophenyl group may limit π-π stacking interactions in protein binding .

- Molecular Formula : C₇H₄BrClN₄ .

Halogen and Functional Group Variations

4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine

4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine

N-(4-Bromophenyl)-6-chloropyrimidin-4-amine

- Structure : An amine group at position 4 links to a bromophenyl substituent.

- Impact: The amine enables hydrogen bonding, critical for interactions with biological targets like enzymes or DNA.

4-(4-Bromophenyl)-6-carboxypyrimidin-2(1H)-thione

- Structure : A carboxylic acid and thione group replace the chlorine at position 2.

- Impact : The thione group enhances metal-chelating capacity, useful in catalytic or antimicrobial applications. The carboxylic acid improves water solubility, a limitation in the parent compound .

Data Table: Comparative Analysis

Q & A

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-6-chloropyrimidine, and how do they differ in efficiency?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions or multicomponent protocols. Key methods include:

- Suzuki–Miyaura Coupling : Utilizing palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated pyrimidines with aryl boronic acids. and describe optimized conditions using 5-(4-bromophenyl)-4,6-dichloropyrimidine as a precursor, with yields dependent on solvent choice (e.g., toluene vs. DMF) and catalyst loading (5 mol%) .

- Multicomponent Reactions : Green synthesis approaches, such as Hantzsch-type reactions, can reduce waste. highlights solvent-free or aqueous conditions for analogous pyrimidines, though yields may vary (60–85%) compared to traditional methods .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Provides definitive proof of molecular geometry. and demonstrate bond-length analysis (e.g., C–Br = 1.89 Å, C–Cl = 1.73 Å) and supramolecular interactions (π-stacking) .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br···H vs. Cl···H interactions) for crystal packing insights, as applied in .

- NMR/FT-IR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and FT-IR (C–Br stretch ~550 cm⁻¹) are standard for preliminary validation.

Advanced Research Questions

Q. How can researchers optimize Suzuki–Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ or Buchwald–Hartwig ligands for enhanced reactivity with electron-deficient boronic acids .

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may increase side reactions; toluene balances reactivity and selectivity .

- Temperature Control : Reactions at 80–100°C typically achieve >85% conversion, but lower temperatures (50°C) reduce decomposition in sensitive substrates .

Q. How should researchers address contradictions in reported synthetic yields for halogenated pyrimidines?

Methodological Answer:

- Batch Analysis : Compare purity of starting materials (e.g., bromophenyl precursors in vs. commercial sources in ) .

- Reaction Monitoring : Use TLC (silica gel, UV 254 nm) or HPLC to detect intermediates or byproducts causing yield discrepancies .

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent-free vs. catalyzed routes) to isolate variables like moisture sensitivity .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model charge distribution at C-4 (Br-substituted) and C-6 (Cl-substituted) to predict sites for SNAr reactions. uses Hirshfeld atomic charges to explain regioselectivity .

- Molecular Dynamics Simulations : Study solvent effects on transition states (e.g., DMSO stabilizing negative charge in intermediates) .

Q. How can eco-friendly synthesis routes be designed for this compound?

Methodological Answer:

- Solvent Reduction : Adopt microwave-assisted or mechanochemical methods to minimize solvent use, as demonstrated for related pyrimidines in .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce heavy metal waste .

Q. What mechanistic insights exist for the halogen-dependent reactivity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.